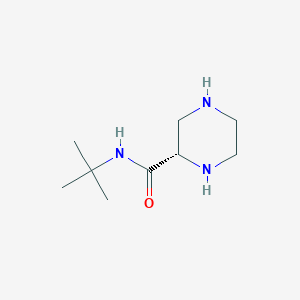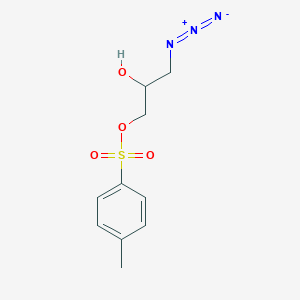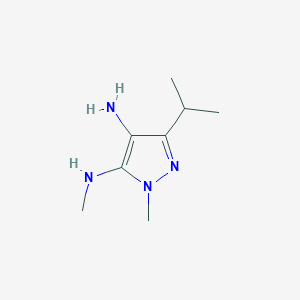
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first synthesized by Pfizer in 2005 and has shown promising results in preclinical and clinical studies as a potential cancer therapy.
Mécanisme D'action
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine selectively inhibits CDK4 and CDK6, which are enzymes involved in cell cycle progression. By inhibiting these enzymes, 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine prevents cancer cells from dividing and proliferating. It also induces cell cycle arrest and promotes apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It is well-tolerated by patients and does not affect normal cells as much as cancer cells. 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has also been shown to have synergistic effects when used in combination with other cancer therapies, such as endocrine therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in lab experiments is its specificity for CDK4 and CDK6. This allows researchers to selectively target these enzymes and study their role in cancer cell proliferation. However, one limitation is that 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine may not be effective in all types of cancer or in all patients. It is important to identify biomarkers that can predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine in order to optimize patient selection and treatment.
Orientations Futures
1. Combination therapy: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has shown synergistic effects when used in combination with other cancer therapies. Future studies could explore the optimal combination regimens and dosages for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine could help optimize patient selection and treatment. Future studies could focus on identifying and validating such biomarkers.
3. Resistance mechanisms: Resistance to 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can develop over time in some patients. Future studies could investigate the underlying mechanisms of resistance and develop strategies to overcome it.
4. New indications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has primarily been studied in breast cancer and other solid tumors. Future studies could explore its potential in other types of cancer, such as hematological malignancies.
5. Structural modifications: 3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine is a small molecule inhibitor of CDK4 and CDK6. Future studies could explore structural modifications to improve its potency, selectivity, and pharmacokinetic properties.
Méthodes De Synthèse
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring and the addition of isopropyl and dimethyl groups to specific positions on the ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine has been extensively studied for its potential as a cancer therapy. It has shown efficacy in preclinical models of breast, lung, and other types of cancer. Clinical trials have also demonstrated its ability to inhibit tumor growth and improve patient outcomes.
Propriétés
Numéro CAS |
169261-04-5 |
|---|---|
Nom du produit |
3-Isopropyl-N5,1-dimethyl-1H-pyrazole-4,5-diamine |
Formule moléculaire |
C8H16N4 |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
3-N,2-dimethyl-5-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C8H16N4/c1-5(2)7-6(9)8(10-3)12(4)11-7/h5,10H,9H2,1-4H3 |
Clé InChI |
JLVSZNXMZWEPJH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1N)NC)C |
SMILES canonique |
CC(C)C1=NN(C(=C1N)NC)C |
Synonymes |
1H-Pyrazole-4,5-diamine,N5,1-dimethyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



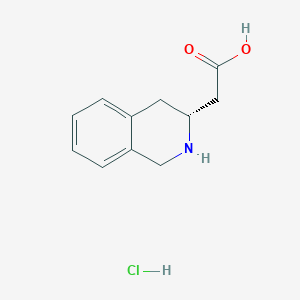
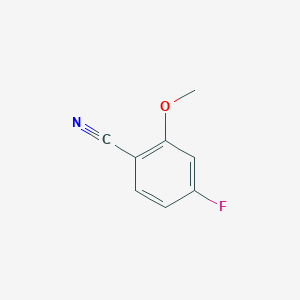
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
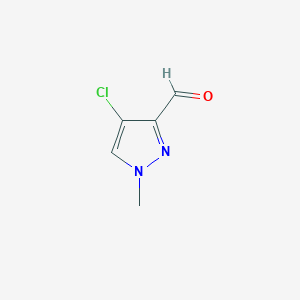
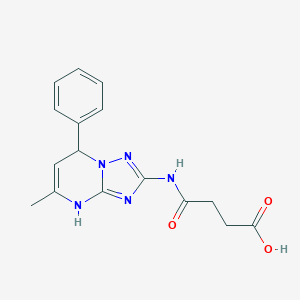
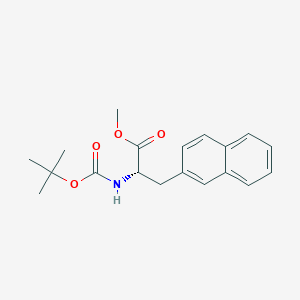
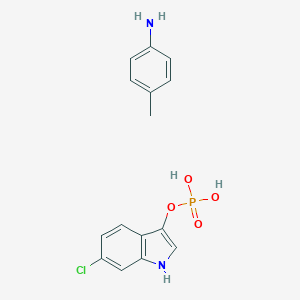
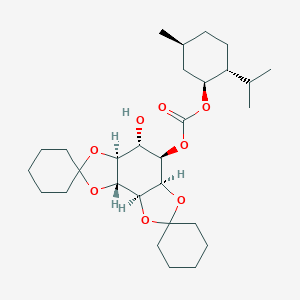
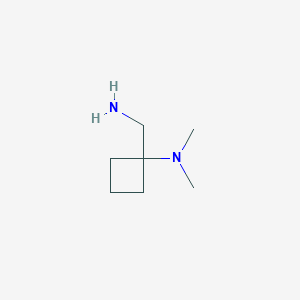
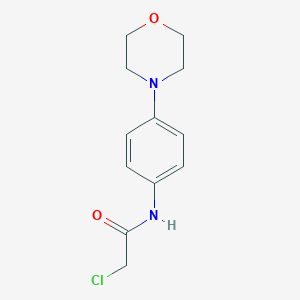
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
